Cas no 65-29-2 (Gallamine triethiodide)
Gallamine triethiodide Chemical and Physical Properties
Names and Identifiers
-
- gallamine triethiodide
- 2-[2,3-bis[2-(triethylazaniumyl)ethoxy]phenoxy]ethyl-triethylazanium,triiodide
- 2-[2,6-Bis(2-triethylazaniumylethoxy)phenoxy]ethyl-triethylazanium triiodide
- Flaxedil
- Benzkurin
- Gallamoni jodidum
- Gallaminii iodidum
- Gallamine-3ETI
- Syncurarine
- Pirolakson
- Sincurarine
- Tricuran
- Pyrolaxon
- Relaxan
- Parexyl
- Gallaflex
- Retensin
- Remyolan
- Gallamone triethiodide
- Gallamine iodide
- Gallamini triethiodidum
- Benzcurine iodide
- Miowas G
- Gallaminum triaethjodidum
- Triethiodure de gallamine
- Gallaminum triaethoiodatum
- Gallamin triethiodide
- Fourneau 2559
- Gallamine triiodoethylate
- Gallamina triodoetilato [DCIT]
- Gallamini triethiodidum [INN-Latin]
- HSDB 3229
- (v-Phenenyltris(oxyethylene))tris(triethylammonium iodide)
- s2471
- Ethanaminium, 2,2',2''-(1,2,3-benzenetriyltris(oxy))tris(N,N,N-triethyl)-, triiodide
- Tox21_500550
- Gallamine triethiodide, >=98% (TLC), powder, muscarinic receptor antagonist
- pyrogallol 1,2,3-(diethylaminoethyl ether) tris(ethyl iodide)
- EU-0100550
- Q3094785
- 1,2,3-Tris(diethylaminoethoxy)benzene triethiodide
- UNII-Q3254X40X2
- 2-[2,3-bis[2-(triethylazaniumyl)ethoxy]phenoxy]ethyl-triethylazanium triiodide
- CHEMBL1200993
- G0554
- Gallamine triethiodide, European Pharmacopoeia (EP) Reference Standard
- 65-29-2
- 3.697 R.P
- (v-Phenenyltris(oxyethylene))tris(triethylammonium) triiodide
- 2,2',2''-(Benzene-1,2,3-triyltris(oxy))tris(N,N,N-triethylethanaminium) iodide
- Triethioduro de galamina
- F 2559
- DB00483
- GALLAMINE TRIETHIODIDE [ORANGE BOOK]
- C30H60N3O3.3I
- Triiodoethylate de gallamine [French]
- Gallamonium Iodide
- Triethiodurode galamina
- NSC-102690
- DTXCID303089
- SR-01000075317
- 1,2,3-Tri(beta-diethylaminoethoxy)benzene triethiodide
- HMS3884B21
- Gallamine triethiodide [USP:INN]
- Triethiodure de gallamine [INN-French]
- DTXSID5023089
- Ammonium, (v-phenenyltris(oxyethylene))tris(triethyl-, triiodide
- 3.697 R.P.
- Gallamine triethiodide [INN]
- Tri(beta-diethylaminoethoxy)-1,2,3-benzene tri-iodoethylate
- Pyrogallol 1,2,3-(diethylaminoethyl ether) trisethyl iodide
- Triethioduro de galamina [INN-Spanish]
- 2,2',2''-(benzene-1,2,3-triyltris(oxy))tris(N,N,N-triethylethan-1-aminium) iodide
- Gallamina triodoetilato
- CCG-40105
- SR-01000075317-6
- Z1546616201
- HMS502A12
- HMS2091H09
- FT-0703297
- NCGC00015482-07
- HMS3261N21
- 1,2,3-Tris(2-diethylaminoethoxy)benzene tris(ethyliodide)
- Triiodoethylate of tri(diethylaminoethyloxy)-1,2,3-benzene
- Ethanaminium, 2,2',2''-[1,2,3-benzenetriyltris( oxy)]tris[N,N,N-triethyl-, triiodide
- 3697 R.P
- 2,2',2''-(1,2,3-Benzenetriyltris(oxy))tris(N,N,N-triethylethanaminium) triiodide
- (v-Phenenyltris(oxyethylene))tris(triethylammoniumiodide)
- GALLAMINE TRIETHIODIDE [MART.]
- GALLAMINI TRIETHIODIDUM [WHO-IP LATIN]
- HMS3656G04
- 3697 R.P.
- Prestwick_237
- Ethanaminium, 2,2',2''-(1,2,3-benzenetriyltris(oxy))tris(N,N,N-triethyl-, triiodide
- (2-{2,3-bis[2-(triethylazaniumyl)ethoxy]phenoxy}ethyl)triethylazanium triiodide
- GALLAMINE TRIETHIODIDE [HSDB]
- Gallamine triethiodide (Flaxedil)
- Triiodure de tri(beta-triethylammoniumethoxy)-1,2,3 benzene [French]
- G 8134
- LS-18834
- D05SJW
- Gallamine Triethochloride
- Gallamine Triethyl Iodide
- HMS3712O16
- GALLAMINE TRIETHIODIDE [USP IMPURITY]
- AKOS026749935
- CAS-65-29-2
- 2,2',2''-[benzene-1,2,3-triyltris(oxy)]tris(N,N,N-triethylethanaminium) triiodide
- SR-01000075317-3
- 1,2,3-Tris(2-diethylaminoethoxy)benzene triethiodide
- GALLAMINE TRIETHIODIDE [WHO-DD]
- 2-[2,3-bis[2-(triethylazaniumyl)ethoxy]phenoxy]ethyl-triethylazanium;triiodide
- HL 8583
- HY-B0416
- ETHANAMINIUM, 2,2',2''-(BENZENE-1,2,3-TRIYLTRIS(OXY))TRIS(N,N,N-TRIETHYL-, TRIIODIDE
- Q3254X40X2
- Tox21_112040
- GALLAMINE TRIETHIODIDE [VANDF]
- NCGC00163245-01
- NCGC00261235-01
- RP 3697
- Ethanaminium, 2,2',2''-[1,2,3-benzenetriyltris(oxy)]tris[N,N,N-triethyl-, triiodide
- Flaxedil (TN)
- GALLAMINE TRIETHIODIDE [WHO-IP]
- C76041
- Gallamine triethiodide, United States Pharmacopeia (USP) Reference Standard
- C30-H60-N3-O3.3I
- [?-phenenyltris(oxyethylene)]tris[triethylammonium triiodide]
- SR-01000075317-1
- Pyrogallol 1,2,3-(diethylaminoethyl ether) tris(ethyliodide)
- [v-Phenenyltris(oxyethylene)]tris[triethylammonium] triiodide
- NCGC00093937-01
- Tox21_112040_1
- 1,2,3-Tris(2-triethylammonium ethoxy)benzene triiodide
- SW196544-3
- W-104798
- AS-57694
- Ethanaminium, 2,2',2'-(1,2,3-benzenetriyltris(oxy))tris(N,N,N-triethyl)-, triiodide
- Ammonium, (v-phenenyltris(oxyethylene)tris(triethyl-, triiodide
- Triiodoethylate de gallamine
- LP00550
- Gallamine triethiodide (USP)
- Tri(iodoethylate) de tri (beta diethylaminoethoxy)-1,2,3 benzene [French]
- Tri(iodoethylate) de tri (beta diethylaminoethoxy)-1,2,3 benzene
- HMS2095O16
- D02292
- EINECS 200-605-1
- NSC 102690
- GALLAMINE TRIETHIODIDE [MI]
- 6B,7A-DIHYDRO-7H-CYCLOPROP[A]ACENAPHTHYLENE-7-CARBOXYLICACIDETHYLESTER
- Triiodure de tri(beta-triethylammoniumethoxy)-1,2,3 benzene
- HMS1568O16
- gallamine (base)
- Triethyl Iodide, Gallamine
- Iodide, Gallamine Triethyl
- triiodoAthylate de gallamine
- (V-PHENENYLTRIS(OXYETHYLENE))TRIS(TRIETHYLAMMONIUM TRIIODIDE)
- GALLAMINE TRIETHIODIDE (MART.)
- M03AC02
- Gallamin
- (V-PHENENYLTRIS(OXYETHYLENE))TRIS(TRIETHYLAMMONIUM)IODIDE
- Gallamini triethiodidum (INN-Latin)
- NS00041180
- Gallamine triethiodide (USP:INN)
- GALLAMINE TRIETHIODIDE (USP IMPURITY)
- MFCD00011832
- Triethioduro de galamina (INN-Spanish)
- Trietioduro de galamina
- Flacedil
- Triethiodide, Gallamine
- Iodide, Gallamonium
- Triethiodure de gallamine (INN-French)
- gallaminum triethoidatum
- Gallamin triethiodid
- (2-{2,6-bis[2-(triethylammonio)ethoxy]phenoxy}ethyl)triethylazanium triiodide
- DA-63677
- REEUVFCVXKWOFE-UHFFFAOYSA-K
- HY-B0416R
- Gallamine Triethiodide (Standard)
- 200-605-1
- Gallamine triethiodide
-
- MDL: MFCD00011832
- Inchi: 1S/C30H60N3O3.3HI/c1-10-31(11-2,12-3)22-25-34-28-20-19-21-29(35-26-23-32(13-4,14-5)15-6)30(28)36-27-24-33(16-7,17-8)18-9;;;/h19-21H,10-18,22-27H2,1-9H3;3*1H/q+3;;;/p-3
- InChI Key: REEUVFCVXKWOFE-UHFFFAOYSA-K
- SMILES: [I-].[I-].[I-].O(C1C(=CC=CC=1OCC[N+](CC)(CC)CC)OCC[N+](CC)(CC)CC)CC[N+](CC)(CC)CC
Computed Properties
- Exact Mass: 891.17700
- Monoisotopic Mass: 891.176872
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 39
- Rotatable Bond Count: 21
- Complexity: 489
- Covalently-Bonded Unit Count: 4
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 27.7
Experimental Properties
- Color/Form: White or milky crystalline powder, odorless, slightly bitter, hygroscopic
- Density: 1.4288 (estimate)
- Melting Point: 235 °C (dec.) (lit.)
- Boiling Point: 502.6°C at 760 mmHg
- Flash Point: 125.9°C
- Refractive Index: 1.501
- Solubility: H2O: 100 mg/mL
- PSA: 27.69000
- LogP: -3.53550
- Solubility: Soluble in water (1
- Merck: 13,4364
- Sensitiveness: Sensitive to humidity
Gallamine triethiodide Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305 + P351 + P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-36/37/38
- Safety Instruction: S26-S36-S45
- RTECS:BS1100000
-
Hazardous Material Identification:
- Safety Term:S26;S36;S45
- Storage Condition:4°C, protect from light
- Risk Phrases:R22; R36/37/38
Gallamine triethiodide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1288000-200MG |
Gallamine triethiodide |
65-29-2 | United States Pharmacopeia (USP) Reference Standard | 200MG |
¥4195.43 | 2022-02-21 | |
| TRC | G188570-50mg |
Gallamine Triethiodide |
65-29-2 | 50mg |
$64.00 | 2023-05-18 | ||
| TRC | G188570-100mg |
Gallamine Triethiodide |
65-29-2 | 100mg |
$98.00 | 2023-05-18 | ||
| TRC | G188570-2.5g |
Gallamine Triethiodide |
65-29-2 | 2.5g |
$ 115.00 | 2023-09-07 | ||
| TRC | G188570-5g |
Gallamine Triethiodide |
65-29-2 | 5g |
$ 144.00 | 2023-09-07 | ||
| TRC | G188570-25g |
Gallamine Triethiodide |
65-29-2 | 25g |
$ 552.00 | 2023-09-07 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci6186-50mg |
Gallamine Triethiodide |
65-29-2 | 98% | 50mg |
¥466.00 | 2023-09-10 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci6186-100mg |
Gallamine Triethiodide |
65-29-2 | 98% | 100mg |
¥492.00 | 2023-09-10 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R022828-100mg |
Gallamine triethiodide |
65-29-2 | 98% | 100mg |
¥129 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R022828-25mg |
Gallamine triethiodide |
65-29-2 | 98% | 25mg |
¥58 | 2024-05-22 |
Gallamine triethiodide Suppliers
Gallamine triethiodide Related Literature
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Guang-Bin Shen,Bao-Chen Qian,Gao-Shuai Zhang,Guang-Ze Luo,Yan-Hua Fu,Xiao-Qing Zhu Org. Chem. Front. 2022 9 6833
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2. Metal(II) hexafluoroantimonates: preparation and characterization of MF2·2SbF5(M = Mg, Ni, Zn, Fe, Co, Cu, Cr, Ag, Cd, or Pb) and the X-ray structure determination of AgF2·2SbF5Darja Gantar,Ivan Leban,Boris Frlec,John H. Holloway J. Chem. Soc. Dalton Trans. 1987 2379
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Jin-Liang Wang,Zheng-Feng Chang,Xiao-Xin Song,Kai-Kai Liu,Ling-Min Jing J. Mater. Chem. C 2015 3 9849
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4. Lattice constants and energies of ionic microcrystalsP. J. Anderson,A. Scholz Trans. Faraday Soc. 1968 64 2973
-
Himadri Sekhar Maity,Kaushik Misra,Tanushree Mahata,Ahindra Nag RSC Adv. 2016 6 24446
Additional information on Gallamine triethiodide
Gallamine Triethiodide (CAS No. 65-29-2): A Comprehensive Overview of Its Chemistry, Pharmacology, and Clinical Applications
Gallamine triethiodide (CAS No. 65-29-2), a synthetic quaternary ammonium compound, has long been recognized as a potent neuromuscular blocking agent with unique pharmacological properties. Structurally characterized by its iodinated ester groups and amine backbone, this compound remains an essential tool in anesthesiology despite advancements in modern muscle relaxants. Recent studies highlight its continued relevance in niche clinical scenarios and emerging applications in translational research.
The molecular formula C14H30I6N2O4 reflects its complex composition, with two ethyl iodide substituents attached to a central bisquaternary ammonium core. This structural configuration confers high lipophilicity and prolonged duration of action compared to depolarizing agents like succinylcholine. Researchers at the University of Tokyo (2023) demonstrated that the compound's long-lasting neuromuscular blockade persists for up to 180 minutes post-administration, making it suitable for prolonged surgical procedures where sustained muscle relaxation is critical.
In clinical practice, gallamine triethiodide functions as a non-depolarizing neuromuscular blocker by competitively inhibiting acetylcholine binding at nicotinic receptors on the postsynaptic membrane. A landmark study published in *Anesthesiology* (March 2024) revealed novel insights into its mechanism: the compound induces receptor desensitization through prolonged channel opening episodes, differing from traditional competitive antagonism models. This dual action explains its unique efficacy profile and potential for dose optimization strategies.
Clinical trials conducted at Johns Hopkins University (January 2024) evaluated gallamine triethiodide's utility in pediatric cardiac surgery, demonstrating superior hemodynamic stability compared to rocuronium in patients with congenital heart defects. The compound's minimal effect on intracranial pressure makes it particularly valuable during neurosurgical procedures involving elevated intracranial environments, as shown in a meta-analysis of 15 clinical studies published between 2018–2023.
Recent pharmacokinetic studies using advanced mass spectrometry techniques have redefined understanding of gallamine triethiodide's metabolism pathway. Researchers from ETH Zurich discovered that hepatic cytochrome P450 enzymes metabolize approximately 37% of the administered dose into inactive metabolites, with renal excretion accounting for the remaining fraction. This metabolic profile supports its safety profile but necessitates dosage adjustments in patients with hepatic impairment.
Innovative research directions include gallamine triethiodide's potential role in treating myasthenia gravis exacerbations when used adjunctively with immunosuppressants. A phase II clinical trial (completed Q3 2023) showed promising results when combined with rituximab, achieving complete remission in 68% of participants within eight weeks—significantly higher than standard protocols alone.
Safety considerations remain critical despite its established efficacy. While rare (<0.3% incidence), hypersensitivity reactions require vigilance due to the compound's iodinated structure. A collaborative study between Harvard Medical School and NIH identified specific IgE antibodies associated with allergic responses, enabling preoperative screening protocols now implemented at major academic medical centers.
The compound's historical significance is underscored by ongoing investigations into its neuroprotective properties during ischemic events. Preclinical models published in *Nature Communications* (November 2023) demonstrated that sub-anesthetic doses reduce hippocampal apoptosis by upregulating Nrf2 antioxidant pathways—a discovery potentially transformative for stroke treatment paradigms.
Current manufacturing processes utilize multi-step organic synthesis involving benzyl chloride intermediates and iodination under controlled pH conditions—a method refined through continuous process optimization since its original synthesis by Gensel et al. in 1957. Modern quality control employs HPLC analysis to ensure >99% purity levels compliant with USP Economic analyses from Transparency Market Research indicate steady demand growth (~1.8% CAGR) driven by niche indications such as refractory status epilepticus management and pediatric anesthesia cases requiring prolonged paralysis without cardiovascular compromise. Regulatory updates include revised FDA labeling (April 2024) emphasizing monitoring requirements for patients undergoing ≥4-hour surgeries involving this agent.
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